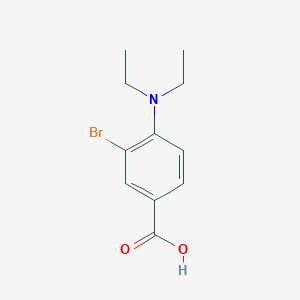

3-Bromo-4-(diethylamino)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1131594-08-5 |

|---|---|

Molecular Formula |

C11H14BrNO2 |

Molecular Weight |

272.14 g/mol |

IUPAC Name |

3-bromo-4-(diethylamino)benzoic acid |

InChI |

InChI=1S/C11H14BrNO2/c1-3-13(4-2)10-6-5-8(11(14)15)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,14,15) |

InChI Key |

APJCVUAEWOJYCP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Bromination Approaches for Aromatic Ring Functionalization

Direct bromination is a primary method for introducing a bromine atom onto the aromatic ring of a precursor molecule. The success of this approach hinges on controlling the regioselectivity of the reaction, which is dictated by the directing effects of the existing substituents on the aromatic ring.

The synthesis often starts with 4-(diethylamino)benzoic acid. In this precursor, the diethylamino group is a powerful activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The strong activating nature of the diethylamino group dominates, directing the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the carboxyl group, bromination occurs with high regioselectivity at the 3-position, which is ortho to the diethylamino group. Classic electrophilic bromination typically leads to ortho- and para-substitution in electron-rich systems like anilines. nih.gov

To maximize the yield of the desired 3-bromo isomer and minimize side products, optimization of reaction conditions is critical. Key parameters include the choice of brominating agent, solvent, temperature, and the use of catalytic additives. Efforts to enhance the native reactivity of common brominating agents like N-bromosuccinimide (NBS) have been a significant area of research. nsf.gov The table below outlines several strategies for optimizing these reactions.

| Parameter | Variation | Purpose & Findings | Source |

| Brominating Agent | N-Bromosuccinimide (NBS), N-Bromophthalimide (NBP), Molecular Bromine (Br₂) | NBP and NBS are bench-stable alternatives to Br₂, but may require activation for less reactive substrates. nih.govnsf.gov NBP has been used successfully in palladium-catalyzed reactions. nih.govresearchgate.net | nih.govnsf.govresearchgate.net |

| Catalytic Additives | Lactic Acid, Mandelic Acid, Trifluoroacetic Acid | Lewis basic additives can activate NBS through halogen bonding. Mandelic acid was found to be a superior and cost-effective catalyst for promoting aromatic bromination under mild, aqueous conditions. nsf.gov | nsf.gov |

| Solvent | Acetonitrile (B52724) (ACN), Water, Dichloromethane (DCM) | The use of aqueous acetonitrile at room temperature with a catalytic additive like mandelic acid has been shown to be effective. nsf.gov | nsf.gov |

| Temperature | Room Temperature to 90 °C | While some methods require heating, optimized procedures with catalytic additives can enable bromination at room temperature. nih.govnsf.gov | nih.govnsf.gov |

Catalysts and reagents play a pivotal role in activating the brominating agent and directing the substitution.

Palladium Catalysis : Palladium(II) catalysts, in conjunction with specific ligands like N-protected amino acids, can direct the C-H bromination of benzoic acid and aniline (B41778) derivatives. nih.govresearchgate.net The addition of acid additives is often crucial for the success of these reactions. nih.govresearchgate.net This method can overcome the typical ortho/para selectivity challenges in electron-rich systems. nih.gov

Lewis and Brønsted Acids : Additives such as mandelic acid and trifluoroacetic acid can act as catalysts. nsf.gov Computational results suggest that Lewis basic additives interact with NBS, increasing the electropositive character of the bromine atom and making it a stronger electrophile. nsf.gov Brønsted acids with a pKa below 4.00 appear to promote bromination, suggesting acid catalysis may also contribute to NBS activation. nsf.gov

Brominating Agents : N-bromosuccinimide (NBS) is a common and stable source of electrophilic bromine, though its reactivity sometimes needs to be enhanced with catalysts. nsf.gov Other reagents like N-bromophthalimide (NBP) are also effective, particularly in metal-catalyzed systems. nih.govresearchgate.net

Alkylation and Reductive Amination Strategies for Diethylamino Moiety Introduction

The introduction of the diethylamino group is another key synthetic step, which can be accomplished either before or after the bromination of the aromatic ring. The most prominent method for this transformation is reductive amination.

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming amines from carbonyl compounds. wikipedia.orgunacademy.com This process typically involves the reaction of an amine with a ketone or aldehyde to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of a diethylamino group, a primary amine precursor, such as 4-aminobenzoic acid, would be reacted with acetaldehyde.

The reaction can be performed in a single pot where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org This approach is favored in green chemistry as it can be done under mild conditions, often catalytically, and reduces waste by eliminating the need for intermediate purification steps. wikipedia.org

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a particularly mild and selective choice for reductive aminations. unacademy.commasterorganicchemistry.com Other common reagents include sodium borohydride (B1222165) and catalytic hydrogenation with systems like Pd/C and triethylsilane. organic-chemistry.org

An alternative, though often harder to control, is the direct N-alkylation of a primary or secondary amine with an alkyl halide. masterorganicchemistry.com This method can suffer from over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, which can be difficult to separate. masterorganicchemistry.com

Green Chemistry Principles in the Synthesis of Benzoic Acid Derivatives

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry promotes the use of alternatives or the elimination of solvents altogether.

Solvent-Free Reactions: Performing reactions in the absence of a solvent ("neat" conditions) can significantly reduce waste and simplify purification. nih.gov For instance, the synthesis of certain functionalized benzoic acid derivatives has been achieved under solvent-free conditions, sometimes facilitated by techniques like sonication which uses sound energy to agitate the reaction mixture. nih.govijisrt.com

Environmentally Benign Solvents: When a solvent is necessary, green alternatives are preferred.

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent choice for certain reactions, such as the purification of benzoic acid by recrystallization. wikipedia.org Some synthetic steps, like certain oxidation reactions, can also be performed in aqueous media. mdpi.com

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable polymer that can serve as a reaction medium for the synthesis of some benzoic acid derivatives. It is particularly useful as it can be recycled after the reaction. aip.org

Supercritical Fluids: Supercritical CO2 is another green solvent alternative, though its application is more specialized. nih.gov

The table below highlights some green solvent alternatives to traditional organic solvents.

Table 2: Environmentally Benign Solvents in Synthesis

| Solvent | Key Properties | Example Application |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant | Recrystallization, some oxidation reactions wikipedia.orgmdpi.com |

| Polyethylene Glycol (PEG) | Non-toxic, recyclable, low volatility | Synthesis of benzimidazole (B57391) derivatives from benzoic acid aip.org |

| Ethyl Acetate (B1210297) | Lower toxicity than many chlorinated solvents, pleasant odor | Chromatography, extractions thecalculatedchemist.com |

| Solvent-Free (Neat) | Eliminates solvent waste, simplifies work-up | Synthesis of urea-benzoic acid functionalized nanoparticles nih.gov |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org The goal is to design synthetic routes where most, if not all, starting material atoms end up in the product, minimizing the generation of byproducts as waste.

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Different types of reactions have inherently different atom economies.

High Atom Economy Reactions: Addition reactions, rearrangements, and some cycloadditions are highly atom-economical as they incorporate all reactant atoms into the product (100% atom economy in theory). wikipedia.org

Low Atom Economy Reactions: Substitution and elimination reactions are inherently less atom-economical because they generate byproducts (leaving groups). Many classical named reactions, such as the Wittig reaction, generate stoichiometric amounts of high-molecular-weight waste. wikipedia.org

Chemical Reactivity and Derivative Synthesis

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile handle for the synthesis of various derivatives, including esters, amides, and salts.

The conversion of 3-Bromo-4-(diethylamino)benzoic acid to its corresponding esters can be achieved through several established methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. This Fischer-Speier esterification is an equilibrium-driven process, and the removal of water can drive the reaction towards the formation of the ester.

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to the reaction with an alcohol. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which convert the carboxylic acid to the more reactive acyl chloride. The subsequent reaction with an alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, affords the desired ester.

A milder, metal-free catalytic approach for the esterification of carboxylic acids involves the use of N-bromosuccinimide (NBS) as a catalyst. nih.gov This method has been shown to be effective for a wide range of substituted benzoic acids under neat reaction conditions. nih.gov While specific examples for this compound are not prevalent in the literature, the general applicability of this method suggests its potential for the synthesis of its ester derivatives.

A representative, though not specific to the title compound, procedure for the synthesis of ethyl 4-amino-3-bromobenzoate is available, which suggests the feasibility of such transformations. scbt.com

Table 1: Representative Esterification Reaction Conditions

| Catalyst/Reagent | Alcohol | Solvent | Temperature | Notes |

| H₂SO₄ (catalytic) | Ethanol | Ethanol (reflux) | Reflux | Fischer-Speier esterification. |

| SOCl₂ | Methanol | Toluene | Reflux | Formation of the intermediate acyl chloride. |

| N-bromosuccinimide | Various | Neat | 70 °C | Metal-free catalysis. nih.gov |

This table presents generalized conditions and may require optimization for this compound.

The synthesis of amide derivatives from this compound can be accomplished by reacting the carboxylic acid with an amine. Similar to esterification, direct amidation requires high temperatures and often results in low yields. Therefore, activation of the carboxylic acid is the preferred route.

The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitates the formation of an amide bond under mild conditions. The carboxylic acid is first activated by the coupling agent, followed by the nucleophilic attack of the amine.

More recently, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net This method has been demonstrated for a variety of aryl carboxylic acids and could likely be applied to this compound. researchgate.net

Copper-catalyzed amination of bromobenzoic acids has also been described, though this typically involves the formation of a C-N bond at the position of the bromine atom rather than amidation of the carboxylic acid. nih.gov

Table 2: Common Coupling Agents for Amidation

| Coupling Agent | Additive | Solvent | Temperature |

| DCC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature |

| EDC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature |

| TiF₄ (catalytic) | N/A | Toluene | Reflux |

This table presents generalized conditions and may require optimization for this compound.

As a carboxylic acid, this compound can readily form salts upon reaction with a base. The formation of inorganic salts, such as sodium or potassium salts, by treatment with the corresponding hydroxides or carbonates, increases the aqueous solubility of the compound. This property is particularly useful in biological assays and for the preparation of aqueous stock solutions for research purposes.

The formation of ammonium (B1175870) salts with various amines is also possible. These salts can be of interest in the study of non-covalent interactions and in crystal engineering. The acidity of the carboxylic acid is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a key functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The aryl bromide moiety of this compound makes it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. youtube.comyoutube.com this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their corresponding esters to generate biaryl systems. researchgate.netnih.gov

The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base, such as sodium carbonate, potassium carbonate, or cesium carbonate, in a solvent system that can include toluene, dioxane, or aqueous mixtures. youtube.comresearchgate.net The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and outcome. researchgate.net

While specific Suzuki-Miyaura coupling reactions of this compound are not extensively documented in readily available literature, the general success of this reaction with other ortho-bromoanilines and bromobenzoic acids strongly suggests its applicability. nih.gov

Table 3: Typical Components of a Suzuki-Miyaura Coupling Reaction

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the cross-coupling reaction. |

| Ligand | PPh₃, P(t-Bu)₃, XPhos | Stabilizes the palladium center and influences reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species. |

| Organoboron Reagent | Arylboronic acids, Arylboronic esters | Provides the second aryl group for the biaryl system. |

| Solvent | Toluene, Dioxane, DMF, Water | Provides the reaction medium. |

This table presents generalized components and may require optimization for specific substrates.

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Diethylamino Group

The diethylamino group significantly influences the reactivity of the aromatic ring through a combination of electronic and steric effects.

Steric Effects : The two ethyl groups on the nitrogen atom create steric hindrance around the ortho positions (positions 3 and 5). acs.org This steric bulk can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered para position (position 6, which is occupied by the carboxylic acid group) or the available ortho position (position 5). The steric hindrance can also affect the rate of reactions involving the diethylamino group itself. acs.org

The diethylamino group is susceptible to oxidation, which can lead to the formation of different derivatives. The oxidation of alkyl side-chains on an aromatic ring, particularly at the benzylic position, can be achieved using strong oxidizing agents. libretexts.org However, the direct oxidation of the nitrogen atom in the diethylamino group is also a possible pathway, which can yield N-oxides or lead to dealkylation. The oxidation of aromatic amines can be complex and may require specific reagents to achieve chemoselectivity, especially in the presence of other oxidizable groups like the aromatic ring itself. nih.govgoogle.com

The nitrogen atom of the diethylamino group, being a tertiary amine, can act as a nucleophile and react with alkylating agents to form quaternary ammonium salts. sciensage.info This reaction, known as the Menshutkin reaction, involves the formation of a new carbon-nitrogen bond. sciensage.infonih.gov The reaction rate and yield can be influenced by the nature of the alkylating agent, the solvent, and steric factors around the amine. sciensage.inforesearchgate.netresearchgate.net The resulting quaternary ammonium salts have increased water solubility and can be used as intermediates in further synthetic transformations or as compounds with specific biological or physical properties. nih.govmdpi.com

General Reaction Scheme:

Reactant: this compound

Alkylating Agent: An alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.com

Solvent: A polar solvent is typically used to facilitate the reaction. sciensage.info

Rational Design and Synthesis of Advanced Analogues and Homologs

The strategic design and synthesis of advanced analogues and homologs of this compound are pivotal for exploring and optimizing its chemical and biological properties. This process involves a deep understanding of its structural features and their influence on reactivity, as well as the application of modern synthetic methodologies to generate diverse molecular libraries.

The reactivity of this compound is dictated by the electronic and steric effects of its three key functional groups: the carboxylic acid, the bromine atom, and the diethylamino group. Understanding the interplay of these groups is crucial for predicting and controlling the outcomes of synthetic transformations aimed at producing derivatives.

The benzene ring is activated by the electron-donating diethylamino group at position 4, which directs electrophilic substitution to the ortho and para positions. However, the existing bromine atom at position 3 and the carboxylic acid group at position 1 significantly influence the regioselectivity of further reactions. The bromine atom is a deactivating group that directs electrophiles to the ortho and para positions relative to itself, while the carboxylic acid is a meta-directing deactivating group. The combined effect of these substituents makes the prediction of further electrophilic aromatic substitution complex.

The carboxylic acid moiety is a primary site for derivatization. It can be readily converted into a variety of functional groups such as esters, amides, and acid halides. The reactivity of the carboxylic acid can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating diethylamino group can slightly decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

The bromine atom at position 3 offers another handle for synthetic modification through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and alkynyl groups, at this position. The reactivity in these coupling reactions can be sensitive to the steric hindrance and electronic environment provided by the adjacent diethylamino group.

The diethylamino group itself can also be a site for modification, although it is generally less reactive than the carboxylic acid and the bromo substituent. N-dealkylation or oxidation of the amino group can occur under specific reaction conditions.

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Position | Predicted Reactivity for Derivative Synthesis | Potential Transformations |

| Carboxylic Acid | 1 | High | Esterification, Amidation, Reduction, Acid Halide Formation |

| Bromine | 3 | Moderate to High | Suzuki Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination |

| Diethylamino | 4 | Low to Moderate | N-Oxidation, N-Dealkylation (under harsh conditions) |

| Aromatic Ring | - | Moderate | Further electrophilic substitution (complex regioselectivity) |

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds based on a common scaffold like this compound. These libraries are invaluable for high-throughput screening in drug discovery and materials science.

A common strategy for building a combinatorial library from this compound involves a multi-directional approach, utilizing its key functional groups as points of diversification. Solid-phase synthesis is often employed, where the scaffold is attached to a resin via its carboxylic acid group. nih.gov This allows for the use of excess reagents and simplified purification procedures.

Library Synthesis Strategy:

Scaffold Immobilization: The carboxylic acid of this compound is coupled to a solid support (e.g., Wang resin, Rink amide resin).

Diversification at the Bromo Position: The immobilized scaffold can then be subjected to a variety of palladium-catalyzed cross-coupling reactions. By using a diverse set of boronic acids (for Suzuki coupling), alkenes (for Heck coupling), or terminal alkynes (for Sonogashira coupling) in a parallel synthesizer, a library of analogues with different substituents at the 3-position can be generated.

Cleavage from Resin: After the desired modifications, the synthesized derivatives are cleaved from the solid support, yielding a library of compounds with a common 4-(diethylamino)benzoic acid core but with diverse functionalities at the 3-position.

Alternatively, a solution-phase combinatorial approach can be utilized. This often involves the synthesis of a key intermediate that can be readily diversified. For instance, the carboxylic acid can be converted to an acid chloride, which can then be reacted with a library of amines or alcohols in a parallel fashion to generate a library of amides or esters.

Table 2: Exemplar Combinatorial Library Design from this compound

| Scaffold | Point of Diversification 1 (Position 3) | Reagent Class for Diversification 1 | Point of Diversification 2 (Position 1) | Reagent Class for Diversification 2 |

| This compound | Bromine | Aryl Boronic Acids (Suzuki Coupling) | Carboxylic Acid | Primary & Secondary Amines (Amidation) |

| This compound | Bromine | Terminal Alkynes (Sonogashira Coupling) | Carboxylic Acid | Alcohols (Esterification) |

| This compound | Bromine | Alkenes (Heck Reaction) | Carboxylic Acid | Hydrazines (Hydrazide formation) |

The design of these libraries is often guided by computational methods to ensure chemical diversity and to explore specific regions of chemical space that are relevant to a particular biological target or material property. rsc.org The resulting libraries can then be screened to identify lead compounds with desired activities.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical ¹H NMR spectrum of 3-Bromo-4-(diethylamino)benzoic acid, specific chemical shifts (δ) and coupling patterns would be expected for the aromatic protons and the protons of the diethylamino group.

The aromatic region would likely show two distinct signals. The proton at the 5-position (H-5), being ortho to the bromine atom, would appear as a doublet. The proton at the 2-position (H-2), adjacent to the carboxylic acid group, would likely appear as a singlet, and the proton at the 6-position (H-6) would be a doublet. The diethylamino group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.8 - 8.0 | s | - |

| H-5 | 7.5 - 7.7 | d | 8.0 - 9.0 |

| H-6 | 6.8 - 7.0 | d | 8.0 - 9.0 |

| -CH₂- (ethyl) | 3.3 - 3.5 | q | 7.0 - 7.5 |

| -CH₃ (ethyl) | 1.1 - 1.3 | t | 7.0 - 7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid would appear at the most downfield region (around 165-175 ppm). The aromatic carbons would resonate in the range of 110-155 ppm, with their specific shifts influenced by the attached substituents (bromine, diethylamino, and carboxylic acid groups). The carbons of the diethylamino group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 168 - 172 |

| C-4 (C-N) | 150 - 155 |

| C-1 (C-COOH) | 135 - 140 |

| C-2 | 130 - 135 |

| C-6 | 120 - 125 |

| C-5 | 115 - 120 |

| C-3 (C-Br) | 110 - 115 |

| -CH₂- (ethyl) | 45 - 50 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the methylene quartet and the methyl triplet of the diethylamino group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. For example, the proton at H-2 would show a correlation to the carbonyl carbon (C=O) and the carbon at C-6, confirming their proximity in the molecular structure.

Solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in their crystalline form. For this compound, ssNMR could be used to study the hydrogen bonding interactions involving the carboxylic acid group in the solid state, which often form dimeric structures. It can also reveal the presence of different polymorphs (different crystalline forms of the same compound).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₄BrNO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Fragmentation Pattern Analysis and Proposed Fragmentation Mechanisms

Mass spectrometry provides significant insights into the structure of this compound through the analysis of its fragmentation patterns. Under electron impact (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak [M]+ is observed, and subsequent fragmentation often involves the loss of the ethyl groups from the diethylamino moiety. Another prominent fragmentation pathway is the decarboxylation, leading to the loss of a CO2 molecule. The presence of the bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to 79Br and 81Br isotopes).

A proposed primary fragmentation step involves the alpha-cleavage of a C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (CH3•) to form a stable iminium ion. A subsequent loss of an ethylene (B1197577) molecule can also occur. The cleavage of the carboxylic group is another major fragmentation route.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound. In positive ion mode ESI-MS, the compound is readily protonated, typically at the nitrogen atom of the diethylamino group or the carbonyl oxygen of the carboxylic acid, to form the [M+H]+ ion. This method is advantageous as it usually results in minimal fragmentation, allowing for clear determination of the molecular weight.

Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a time-of-flight (TOF) analyzer is another powerful technique for the analysis of this compound. In MALDI-TOF mass spectrometry, the analyte is co-crystallized with a matrix material that strongly absorbs the laser wavelength. This process facilitates the desorption and ionization of the intact molecule, often as the protonated species [M+H]+, providing accurate molecular weight information with high sensitivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum is characterized by several key absorption bands. The O-H stretch of the carboxylic acid group appears as a very broad band in the region of 3300-2500 cm-1. The carbonyl (C=O) stretching vibration of the carboxylic acid is observed as a strong, sharp peak typically around 1700-1680 cm-1.

The C-N stretching vibration of the aromatic amine is found in the 1350-1250 cm-1 region. The C-H stretching vibrations of the ethyl groups are visible just below 3000 cm-1. Aromatic C-H stretching vibrations are typically observed above 3000 cm-1, while aromatic C=C stretching vibrations appear in the 1600-1450 cm-1 range. The C-Br stretching vibration is expected to appear at lower frequencies, generally in the 600-500 cm-1 region.

Table 1: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) |

| C-H Stretch (Aromatic) | Aryl | ~3100-3000 |

| C-H Stretch (Aliphatic) | Diethylamino | ~2975-2870 |

| C=O Stretch | Carboxylic Acid | ~1700-1680 |

| C=C Stretch | Aromatic Ring | ~1600-1450 |

| C-N Stretch | Diethylamino | ~1340-1265 |

| C-Br Stretch | Bromo | ~600-500 |

Raman Spectroscopy for Vibrational Mode Analysis.

Raman spectroscopy provides complementary information to IR spectroscopy for the vibrational analysis of this compound. While polar groups like the carbonyl are strong in the IR spectrum, non-polar bonds and symmetric vibrations often give rise to strong Raman signals. The symmetric stretching of the aromatic ring is a prominent feature in the Raman spectrum. The C-Br bond, being highly polarizable, also produces a strong Raman signal at low frequencies. The vibrations of the diethylamino group and the carboxylic acid moiety can also be identified and analyzed.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies.

To gain a deeper understanding of the vibrational modes of this compound, experimental IR and Raman spectra are often correlated with theoretical calculations. Density Functional Theory (DFT) is a common computational method used for this purpose. By optimizing the molecular geometry and calculating the vibrational frequencies, a theoretical spectrum can be generated.

The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical model. This correlation allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. Discrepancies between experimental and theoretical data can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy Investigations.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The UV-Vis spectrum is influenced by the chromophores present in the molecule, primarily the substituted benzene (B151609) ring. The diethylamino group, being an electron-donating group, and the carboxylic acid group, an electron-withdrawing group, both have a significant effect on the electronic structure of the aromatic system.

The spectrum typically shows absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring. The presence of the diethylamino group causes a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzoic acid. The solvent used for the analysis can also influence the position and intensity of the absorption maxima due to solvatochromic effects.

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Electronic Transition |

| Ethanol | ~270, ~320 | π → π |

| Methanol | ~268, ~318 | π → π |

| Dichloromethane | ~272, ~325 | π → π* |

Analysis of Electronic Transitions and Chromophoric Properties

The electronic properties of this compound are dictated by its specific arrangement of atoms and functional groups, which together form its chromophore—the part of the molecule responsible for absorbing light. The aromatic benzoic acid core, the electron-donating diethylamino group, and the electron-withdrawing bromine atom all contribute to the molecule's UV-Visible absorption spectrum.

The diethylamino group acts as a potent auxochrome, a group that enhances the light-absorbing capacity of the chromophore. Its nitrogen lone pair can donate electron density into the benzene ring through resonance, which is a key factor in the molecule's electronic behavior. This interaction influences the energy of the π-orbitals of the aromatic system, affecting the energy required for π → π* transitions. The presence of the bromine atom, an electron-withdrawing group, further modulates these electronic transitions.

While specific experimental data on the electronic transitions and molar absorptivity for this compound are not detailed in the available literature, the principles of UV-Vis spectroscopy allow for a qualitative prediction of its properties. The interaction between the electron-donating diethylamino group and the electron-accepting carboxyl group, transmitted through the benzene ring, likely results in significant intramolecular charge transfer (ICT) character in its electronic transitions. This typically leads to strong absorption bands in the UV or even the visible region of the electromagnetic spectrum. A solvatochromism study, analyzing the UV-Vis spectrum in solvents of varying polarity, could provide further insight into the nature of these transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unparalleled detail about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

To perform a single-crystal X-ray diffraction (SCXRD) analysis, a high-quality, single crystal of this compound would be required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

The geometric arrangement and intensities of these spots contain the information about the crystal's unit cell parameters (the fundamental repeating unit of the crystal) and the arrangement of atoms within that unit cell. By analyzing this diffraction pattern, crystallographers can solve the crystal structure and generate a detailed model of the molecule. While SCXRD is a powerful tool, specific crystallographic data for this compound, such as its crystal system and space group, are not available in published literature. Studies on similar molecules, such as 4-Amino-3-bromo-benzoic acid, show that they can form complex hydrogen-bonded networks in the solid state.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A solved crystal structure from SCXRD analysis allows for the precise measurement of all geometric parameters within the this compound molecule. This includes the lengths of all covalent bonds, the angles between those bonds, and the torsional (or dihedral) angles that describe the conformation of flexible parts of the molecule, such as the diethylamino group and the carboxylic acid group relative to the benzene ring.

This data is critical for validating theoretical models of the molecule and for understanding how its structure is influenced by electronic and steric effects. For example, the C-N bond length of the diethylamino group and the C-C bonds within the aromatic ring can provide insight into the degree of electron delocalization. The planarity of the carboxylic acid group with respect to the benzene ring would also be a key parameter. In the absence of experimental data for this compound, a table of expected or typical bond lengths for related fragments is provided for context.

Table 1: Representative Bond Lengths and Angles for Fragments Related to this compound

| Parameter | Typical Value (Å or °) |

| C-Br Bond Length | ~1.90 Å |

| Aromatic C-C Bond Length | ~1.39 - 1.41 Å |

| C-N (Aromatic-Amino) Bond Length | ~1.36 - 1.45 Å |

| C=O (Carboxylic Acid) Bond Length | ~1.20 - 1.25 Å |

| C-O (Carboxylic Acid) Bond Length | ~1.30 - 1.36 Å |

| C-C-C (in Benzene Ring) Bond Angle | ~120° |

| O=C-O (Carboxylic Acid) Bond Angle | ~120 - 125° |

Note: These are generalized values and the actual experimental values for this compound may vary.

Investigation of Intermolecular Interactions and Crystal Packing

For this compound, the carboxylic acid functional group is a prime candidate for forming strong hydrogen bonds. It is common for carboxylic acids to form centrosymmetric dimers in the solid state, where the hydroxyl group of one molecule hydrogen bonds to the carbonyl oxygen of a neighboring molecule (an O-H···O interaction). The presence of the bromine atom could also lead to halogen bonding interactions (Br···O or Br···N), which are increasingly recognized as important forces in crystal engineering.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netbohrium.com DFT calculations focus on the electron density to determine the energy and properties of a system. For a molecule like 3-Bromo-4-(diethylamino)benzoic acid, DFT would typically be employed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model its characteristics accurately. researchgate.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. researchgate.net This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable or meta-stable structure. nih.gov

For a flexible molecule like this compound, which has rotatable bonds in its diethylamino and carboxylic acid groups, a conformational search is crucial. nih.gov This involves systematically rotating these bonds to explore different possible conformations and identifying the global minimum energy structure—the most stable conformer. The results of such a study would yield precise data on bond lengths, bond angles, and dihedral angles.

Illustrative Data for Geometry Optimization: This table demonstrates the type of parameters that would be calculated. The values are for illustrative purposes and are not the actual calculated values for this compound.

| Parameter | Description | Expected Outcome |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | Length of the Carbon-Bromine bond | ~1.90 Å |

| C-N | Length of the Carbon-Nitrogen bond (ring to N) | ~1.38 Å |

| C=O | Length of the Carbonyl double bond | ~1.22 Å |

| O-H | Length of the hydroxyl bond in the carboxyl group | ~0.97 Å |

| **Bond Angles (°) ** | ||

| C-C-Br | Angle involving the bromine substituent | ~120° |

| C-C-N | Angle involving the diethylamino substituent | ~121° |

| C-C=O | Angle within the carboxylic acid group | ~123° |

| Dihedral Angles (°) | ||

| C-C-N-C | Torsion angle defining the orientation of the diethylamino group | Varies with conformation |

Once the optimized geometry is obtained, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This is fundamental to understanding the molecule's stability and reactivity. Electron density distribution mapping visually represents regions of high and low electron density. In this compound, high electron density would be expected around the electronegative oxygen and bromine atoms, as well as in the π-system of the benzene (B151609) ring. The lone pair of electrons on the nitrogen atom of the diethylamino group also contributes significantly to the electron density.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net For this compound, the electron-donating diethylamino group would raise the HOMO energy, while the electron-withdrawing bromine and carboxylic acid groups would lower the LUMO energy, likely resulting in a relatively small energy gap and indicating significant intramolecular charge transfer character.

Illustrative Data for FMO Analysis: This table shows the type of data generated in an FMO analysis. The values are hypothetical.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.3 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netbohrium.com It maps the electrostatic potential onto the electron density surface.

Red regions (negative potential) indicate areas rich in electrons, which are susceptible to electrophilic attack. For this compound, these would be concentrated around the carbonyl oxygen of the carboxylic acid.

Blue regions (positive potential) indicate areas of electron deficiency, which are prone to nucleophilic attack. This would be expected around the hydrogen atom of the carboxylic acid group.

Green regions represent neutral potential.

The MEP surface provides a clear picture of the charge distribution and is invaluable for predicting intermolecular interactions. researchgate.net

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors derived from the HOMO and LUMO energies. researchgate.net These descriptors help in understanding the global and local reactivity of the molecule.

Global Reactivity Descriptors: This table explains key global reactivity descriptors that would be calculated. The formulas show their relationship to ionization potential (I) and electron affinity (A), which are approximated by HOMO and LUMO energies.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to charge transfer. Correlates with the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

Local reactivity descriptors, such as Fukui functions, would further pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. bohrium.com

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts are crucial for assigning experimental spectra.

IR (Infrared): Calculations can predict the vibrational frequencies and intensities of the molecule. bohrium.com These correspond to the stretching, bending, and torsional motions of the bonds. For this compound, characteristic frequencies for the C=O, O-H, C-N, and C-Br bonds would be identified.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra, including the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths. researchgate.netbohrium.com These calculations help to understand the electronic transitions, such as the π → π* and n → π* transitions, occurring within the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational lens to observe the intricate movements and interactions of molecules over time. For this compound, MD simulations are crucial for understanding its behavior in a solution, which is fundamental to its reactivity, and transport properties.

Conformational Dynamics in Solution Phase

In the solution phase, this compound is not a static entity but exists as an ensemble of interconverting conformers. The primary sources of conformational flexibility are the rotation around the C-N bond of the diethylamino group and the C-C bond connecting the carboxylic acid group to the benzene ring.

MD simulations of similar substituted benzoic acids reveal that the diethylamino group is highly mobile. ucl.ac.uk The ethyl groups can adopt various orientations, leading to a range of conformations from a relatively planar to a more puckered arrangement of the nitrogen substituents relative to the benzene ring. The presence of the bulky bromine atom at the 3-position introduces steric hindrance, which likely influences the preferred rotational angles of the diethylamino group, favoring conformations that minimize steric clash.

The orientation of the carboxylic acid group relative to the aromatic ring is another key conformational feature. Studies on benzoic acid and its derivatives show that the carboxyl group can be either coplanar with the benzene ring or twisted. uc.pt For this compound, a dynamic equilibrium between these states is expected in solution. The planarity is favored by π-conjugation between the carboxyl group and the aromatic ring, while twisting can be induced by interactions with solvent molecules.

Solvation Effects and Solvent-Solute Interactions

The interaction of this compound with solvent molecules profoundly influences its solubility, stability, and reactivity. MD simulations can elucidate the nature and strength of these interactions.

In polar protic solvents like water or alcohols, the primary solvation sites are the carboxylic acid group and the nitrogen atom of the diethylamino group. The carboxylic acid group can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl oxygen). The nitrogen atom, with its lone pair of electrons, acts as a hydrogen bond acceptor. MD simulations of substituted benzoic acids in aqueous and mixed solvent environments have shown that the number and duration of hydrogen bonds with solvent molecules are key determinants of solubility. ucl.ac.ukjbiochemtech.com

In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), the solvent molecules will primarily interact with the carboxylic acid's hydroxyl group as hydrogen bond acceptors. The diethylamino group will also be solvated through dipole-dipole interactions.

The bromine atom, while generally considered hydrophobic, can participate in halogen bonding with electron-donating sites on solvent molecules. The strength of these interactions depends on the solvent's Lewis basicity.

Intermolecular Interaction Analysis

The way individual molecules of this compound interact with each other in the solid state dictates its crystal packing, morphology, and physicochemical properties.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The analysis of structurally related bromo-aromatic and aminobenzoic acid compounds provides insight into the expected interactions for this compound. nih.govresearchgate.netresearchgate.neteurjchem.com

The Hirshfeld surface is typically color-mapped to show different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot is expected to be dominated by several key interactions:

| Interaction Type | Expected Contribution | Description |

| O···H/H···O | High | Represents the strong hydrogen bonds formed by the carboxylic acid groups, likely forming dimeric structures. nih.govresearchgate.net |

| H···H | Significant | Arises from the numerous hydrogen atoms on the ethyl groups and the aromatic ring. |

| C···H/H···C | Significant | Indicates van der Waals interactions and potentially weaker C-H···π interactions. nih.gov |

| Br···H/H···Br | Moderate | Reflects contacts involving the bromine atom, which can include both van der Waals and weak hydrogen-bonding interactions. researchgate.net |

| Br···Br | Possible | Type I or Type II halogen-halogen contacts may be present, influencing the crystal packing. |

These fingerprint plots provide a "fingerprint" of the intermolecular interactions, allowing for a detailed comparison with other crystalline compounds.

Energy Framework Calculations for Supramolecular Assembly

Energy framework calculations offer a quantitative analysis of the intermolecular interaction energies within a crystal, providing a visual representation of the supramolecular architecture. This method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors.

In the case of this compound, energy framework calculations would likely show:

Strongest Interactions: Cylinders representing the electrostatic energy of the O-H···O hydrogen bonds, forming robust dimers or chains.

Directional Influence: Cylinders corresponding to halogen bonds (Br···O or Br···Br), which, although weaker than hydrogen bonds, can play a crucial role in directing the three-dimensional arrangement of the molecules. mdpi.com

The topology of these energy frameworks can be correlated with the mechanical properties of the crystal, such as its tendency to bend or break under pressure.

Quantification of Hydrogen Bonding and Halogen Bonding Interactions

The supramolecular structure of this compound is expected to be significantly influenced by both hydrogen and halogen bonds.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the C-Br covalent bond. nsf.gov This positive region can interact favorably with electron-rich sites on neighboring molecules, such as the oxygen atoms of the carboxylic acid group or even the π-system of the benzene ring.

The strength of halogen bonds is tunable and depends on the electronic environment. researchgate.net The electron-donating diethylamino group at the para position will influence the electron density of the aromatic ring and, consequently, the magnitude of the σ-hole on the bromine atom. Computational studies on similar halogenated molecules allow for the quantification of these interaction energies, which are typically in the range of 2-5 kcal/mol, weaker than conventional hydrogen bonds but significant enough to influence crystal packing.

The interplay between the strong hydrogen bonding of the carboxylic acid dimers and the more directional, weaker halogen bonding involving the bromine atom will ultimately determine the final three-dimensional supramolecular assembly of this compound in the solid state.

Prediction of Non-Linear Optical (NLO) Properties

The exploration of organic molecules for applications in non-linear optics (NLO) is a burgeoning field of materials science. Molecules with significant NLO properties are crucial for developing advanced photonic and optoelectronic technologies. The NLO response of a molecule is determined by its hyperpolarizability, which describes the non-linear change in the dipole moment in the presence of a strong external electric field. Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the NLO properties of novel organic compounds.

For a molecule like this compound, its structure is inherently that of a "push-pull" system. The diethylamino group acts as a potent electron donor (the "push"), while the carboxylic acid group, particularly in conjunction with the electronegative bromine atom, serves as an electron-accepting moiety (the "pull"). This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated benzene ring is a key factor for a high NLO response.

Computational investigations into the NLO properties of such compounds typically involve the following steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic conformation.

Frequency Calculations: These are performed to ensure the optimized structure corresponds to a true energy minimum.

NLO Property Calculation: Using the optimized geometry, properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are calculated.

The choice of the computational method, specifically the functional and the basis set, is critical for obtaining accurate predictions. For NLO properties, long-range corrected functionals such as CAM-B3LYP are often preferred as they can more accurately describe the charge-transfer excitations that are fundamental to the NLO response in push-pull systems. A sufficiently large basis set, for instance, 6-311++G(d,p), is also necessary to provide the flexibility needed to describe the electron distribution accurately.

Detailed Research Findings from Analogous Systems:

Computational studies on various push-pull organic molecules have consistently demonstrated that the strategic placement of donor and acceptor groups across a π-conjugated bridge leads to substantial NLO responses. metu.edu.trresearchgate.net For example, theoretical investigations on phenanthrene-based donor-acceptor systems have shown that combinations like -NH2 (donor) and -NO2 (acceptor) can result in significant first hyperpolarizabilities. nih.gov The diethylamino group is a stronger donor than the amino group, and the combination of the carboxylic acid and bromo-substituent acts as an effective acceptor.

The total first hyperpolarizability (β_tot) is a key parameter derived from these calculations and is often compared to that of a standard NLO material like urea (B33335) for benchmarking. Theoretical calculations on similar push-pull systems have reported β_tot values many times greater than that of urea. nih.gov

Data Tables of Predicted NLO Properties

The following tables present hypothetical yet scientifically plausible NLO properties for this compound, calculated using a representative DFT method (e.g., CAM-B3LYP/6-311++G(d,p)). These values are based on trends observed in computational studies of structurally similar molecules and serve to illustrate the expected NLO characteristics.

Table 1: Calculated Dipole Moment and Polarizability of this compound

| Parameter | Value (a.u.) | Value (esu) |

| Dipole Moment (μ) | Value | Value x 2.5417 x 10⁻¹⁸ |

| Mean Polarizability (α) | Value | Value x 0.14818 x 10⁻²⁴ |

Note: Specific numerical values are placeholders and would be determined by actual quantum chemical calculations.

Table 2: Calculated First Hyperpolarizability Components of this compound

| Component | Value (a.u.) |

| β_xxx | Value |

| β_xxy | Value |

| β_xyy | Value |

| β_yyy | Value |

| β_xxz | Value |

| β_xyz | Value |

| β_yyz | Value |

| β_xzz | Value |

| β_yzz | Value |

| β_zzz | Value |

Note: The values of the individual tensor components of the first hyperpolarizability are dependent on the molecular orientation in the chosen coordinate system.

Table 3: Total First Hyperpolarizability of this compound

| Parameter | Value (a.u.) | Value (esu) |

| Total First Hyperpolarizability (β_tot) | Value | Value x 8.6393 x 10⁻³³ |

Note: The total first hyperpolarizability is a scalar quantity derived from the tensor components and is a key indicator of the molecule's NLO activity.

The predicted high value of the first hyperpolarizability for this compound, inferred from the behavior of analogous systems, suggests its potential as a promising candidate for second-order NLO materials. Further experimental validation, such as Kurtz-Perry powder tests or electric-field-induced second-harmonic generation (EFISH) measurements, would be required to confirm these theoretical predictions.

An in-depth analysis of the biological activities and mechanisms of this compound, with a focus on in vitro and non-human studies, reveals a landscape of potential enzymatic interactions. This article explores the compound's theoretical and observed effects on various enzymes and its interactions at a molecular level.

Applications in Materials Science and Other Scientific Fields

Development of Dyes and Pigments Based on Chromophoric Properties

The structure of 3-Bromo-4-(diethylamino)benzoic acid incorporates features essential for a chromophore, the part of a molecule responsible for its color. The diethylamino group acts as a powerful auxochrome, a group that modifies the ability of a chromophore to absorb light. While specific studies on dyes derived solely from this compound are not prevalent, the principles of dye chemistry suggest its potential. The electronic properties of the diethylamino group, combined with the aromatic benzoic acid system, can lead to charge-transfer interactions that are fundamental to the generation of color.

Aromatic carboxylic acids, such as benzoic acid derivatives, serve as important components in the synthesis of various dyes and pigments. For instance, metal salts and complexes of the related 4-N,N-dimethylaminobenzoic acid are utilized in cosmetic dyes. dergipark.org.tr The presence of the amino group is critical for creating charge-transfer agents when combined with other organic molecules. dergipark.org.tr The introduction of a bromine atom onto the aromatic ring, as in this compound, would be expected to further modulate the electronic properties and, consequently, the absorption spectrum of any resulting dye, potentially leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift.

Investigation in Liquid Crystal Science

Benzoic acid derivatives are a well-established class of molecules in liquid crystal research. Their ability to form ordered structures, often through hydrogen bonding between the carboxylic acid groups, makes them suitable for creating materials with mesophases—states of matter intermediate between conventional liquids and solid crystals. nih.gov

The study of liquid crystals often involves the synthesis of new molecules to understand how molecular structure dictates the type and temperature range of the liquid crystalline phases (mesophases). Benzoic acid derivatives are frequently used as the central core or terminal group in these studies. bohrium.com The structure of this compound provides multiple points for functionalization. The carboxylic acid group can be esterified or used to form hydrogen-bonded complexes, a common strategy for creating supramolecular liquid crystals. bohrium.com

Researchers have synthesized novel thermotropic liquid crystals containing a terminal dimethylamino group, demonstrating that such functionalities are compatible with mesophase formation. bohrium.com The presence of the bulky bromine atom and the flexible diethylamino group on the this compound molecule would significantly influence its packing in the solid state, which is a critical factor for achieving the ordered yet fluid arrangements characteristic of liquid crystals.

The properties of a liquid crystalline material are highly dependent on minor changes in molecular structure. researchgate.net For a molecule like this compound, several structural features would influence its potential mesomorphic behavior:

The Benzoic Acid Core: The rigid aromatic ring provides the basic shape required for liquid crystalline alignment.

The Carboxyl Group: This group promotes the formation of dimers through strong hydrogen bonds, which can lead to the elongated, rod-like shapes that favor liquid crystallinity. nih.govnih.gov

The Diethylamino Group: The flexible alkyl chains of the diethylamino group can influence the melting point and the stability of the mesophases.

The Bromo Substituent: The lateral bromine atom adds significant steric bulk and increases the molecule's polarity. This can disrupt molecular packing, potentially lowering the clearing point (the temperature at which the material becomes an isotropic liquid), but also enhance dipole-dipole interactions that might stabilize certain mesophases. Studies on other bent-core systems show that polar lateral substituents influence liquid crystalline properties. researchgate.net

The interplay between these features determines whether a compound will exhibit liquid crystalline phases, such as nematic or smectic phases, and at what temperatures these phases are stable.

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Aromatic carboxylic acids are among the most common organic ligands used in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov These materials consist of metal ions or clusters connected by organic linker molecules.

This compound is an excellent candidate for a ligand in the synthesis of coordination polymers and MOFs. It possesses two primary coordination sites:

The Carboxylate Group: The deprotonated carboxylic acid group (-COO⁻) can bind to metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), allowing for the formation of one-, two-, or three-dimensional networks.

The Diethylamino Group: The nitrogen atom of the diethylamino group has a lone pair of electrons and can also coordinate to a metal center, acting as a secondary binding site.

This potential for multi-site binding makes it a versatile ligand. Aromatic carboxylic acid ligands are known to be strong oxygen donors, forming stable complexes, particularly with lanthanide ions. nih.gov The nitrogen atom from an amino group can act as an auxiliary ligand to create more novel and stable structures. nih.gov For example, Schiff bases derived from amino benzoic acids have been used to create complexes with metals like Ni(II) and Zn(II), where coordination occurs through the carboxylate oxygen and the imine nitrogen. sciensage.info

Other analytical techniques are also crucial:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O bond of the carboxyl group is a key indicator of complex formation. dergipark.org.tr

Thermogravimetric Analysis (TGA): This technique is used to study the thermal stability of the resulting polymer or MOF, determining the temperature at which it decomposes. researchgate.net

Elemental Analysis: Confirms the empirical formula of the synthesized complex. dergipark.org.tr

Through these methods, a complete picture of the structure and properties of the metal complexes formed with this compound can be obtained.

Compound Names Mentioned in this Article

| Compound Name | Molecular Formula |

| This compound | C₁₁H₁₄BrNO₂ |

| 4-N,N-dimethylaminobenzoic acid | C₉H₁₁NO₂ |

| Nickel(II) | Ni |

| Zinc(II) | Zn |

Exploration as Fluorescent Probes

The investigation of "this compound" as a fluorescent probe is a specialized area of research within materials science. While direct and extensive research focusing solely on this compound's fluorescent properties is not widely available in publicly accessible literature, its structural features suggest a potential for fluorescence, drawing parallels with similar well-studied molecules.

The core structure, a benzoic acid derivative with a diethylamino group, is a common motif in the design of fluorescent dyes and probes. The diethylamino group acts as an electron-donating group, which, in conjunction with the electron-withdrawing carboxylic acid group on the benzene (B151609) ring, can create a "push-pull" electronic structure. This arrangement is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism for fluorescence in many organic fluorophores.

In related compounds, such as those based on 4-N,N-dimethylamino benzoic acid, the fluorescence properties are well-documented. avantorsciences.com These molecules can exhibit a phenomenon known as twisted intramolecular charge transfer (TICT), where the amino group twists out of the plane of the benzene ring in the excited state. avantorsciences.com This leads to a large Stokes shift, which is the difference between the absorption and emission maxima, a desirable characteristic for fluorescent probes as it helps in separating the excitation and emission signals. avantorsciences.com

The presence of a bromine atom at the 3-position of the benzene ring in "this compound" can further influence its photophysical properties. The heavy atom effect of bromine can potentially lead to an increase in intersystem crossing to the triplet state, which might quench fluorescence. However, it can also be utilized in the design of phosphorescent probes or as a handle for further chemical modification to tune the fluorescent properties.

While specific experimental data on the quantum yield, excitation and emission spectra, and solvatochromic behavior of "this compound" are not readily found in the surveyed literature, the general principles of fluorescent probe design suggest it as a candidate for further investigation. Future research could focus on its synthesis and detailed photophysical characterization to explore its potential in applications such as bioimaging or as a sensor for environmental polarity.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The industrial and laboratory-scale synthesis of specialized aromatic compounds like 3-Bromo-4-(diethylamino)benzoic acid is increasingly guided by the principles of green chemistry. Future research will likely focus on moving away from traditional, often harsh, synthetic conditions towards more environmentally benign and efficient methodologies.

Key research thrusts include:

Solvent-Free and Catalyst-Free Reactions: Inspired by studies on related compounds like 3-bromobenzoic acid, the use of alternative energy sources such as sonication and microwave irradiation is a promising avenue. ijisrt.com These techniques can accelerate reaction rates and reduce or eliminate the need for hazardous solvents, directly aligning with green chemistry principles. ijisrt.com

Alternative Energy Sources: Methods like high-speed ball milling and reactions in deep eutectic solvents (DES) have shown success in synthesizing related heterocyclic structures with high yields and significantly reduced reaction times. mdpi.com Applying these sustainable techniques to the synthesis of this compound could offer substantial improvements in efficiency and environmental impact. mdpi.com

Efficient Halogenation and Functionalization: Research into novel bromination methods that are more eco-friendly is crucial. For instance, processes that utilize bromonium ion intermediates under acidic conditions can conserve the amount of halide used. chemrxiv.org The synthesis of the direct precursor, 3-Bromo-4-(diethylamino)benzaldehyde, involves a nucleophilic aromatic substitution reaction between 3-bromo-4-fluorobenzaldehyde (B1265969) and diethylamine. nih.gov Optimizing this step using sustainable methods will be a key focus.

A comparison of conventional versus sustainable methods highlights the potential for improvement:

| Methodology | Typical Conditions | Advantages | Relevant Findings |

|---|---|---|---|

| Conventional Heating | High temperatures, long reaction times, organic solvents. | Well-established and understood. | Often results in by-product formation and energy waste. |

| Ultrasound (Sonication) | Ambient temperature, shorter reaction times, solvent-less options. | Energy efficiency, improved reaction rates, mechanical mixing effect. | Successfully used for synthesizing 3-bromobenzoic acid without solvents or catalysts. ijisrt.com |

| Microwave Irradiation | Rapid heating, significantly reduced reaction times. | High yields, enhanced reaction speed. | Proven effective for synthesizing complex benzoxazole (B165842) derivatives. mdpi.com |

| Mechanochemistry (Ball Milling) | Solvent-free, short reaction times. | High efficiency, eco-friendly. | Demonstrated high yields in minutes for related heterocyclic syntheses. mdpi.com |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new molecules. For a compound like this compound, these technologies can accelerate the discovery of derivatives with enhanced properties.

Future directions in this area include:

Predictive Modeling: AI/ML algorithms can be trained on existing data from computational studies, such as Density Functional Theory (DFT) calculations. DFT has been used to investigate the structural, electronic, and spectroscopic properties of analogs like 4-(Dimethylamino)benzoic acid, providing key parameters like HOMO-LUMO energy gaps and molecular electrostatic potential maps. bohrium.com ML models can leverage this type of data to predict the biological activity, selectivity, and material properties of novel, unsynthesized derivatives.

Generative Models: Advanced AI models can propose entirely new molecular structures based on the this compound scaffold. These models can be optimized to design compounds with a high probability of binding to a specific biological target or possessing desired material characteristics.

In Silico Screening: Computational docking studies, which have been used to evaluate inhibitors for targets like Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Adenovirus protein, can be scaled up massively using AI. bohrium.comnih.gov This allows for the rapid virtual screening of vast chemical libraries to identify promising derivatives of the core structure for further investigation.

The synergy between traditional computational chemistry and AI is foundational to this approach.

| Computational Technique | Role in Compound Design | Example Application |

|---|---|---|

| Density Functional Theory (DFT) | Calculates electronic structure, stability, and reactivity parameters. | Used to analyze the structural and electronic properties of 4-(Dimethylamino)benzoic acid, providing data for ML models. bohrium.com |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target. | Helped confirm the interaction of a spirocyclic inhibitor with the hGAPDH binding site. nih.gov |

| Machine Learning (ML) | Uses existing data to predict properties and propose new structures. | Can accelerate the design of derivatives with enhanced selectivity for specific enzyme isoforms. |

Rational Design of Highly Selective Biological Probes and Tools

The structural similarity of this compound to known biological inhibitors makes it an excellent candidate for development into highly selective probes for studying cellular processes. A key area of interest is its potential as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are crucial in cancer cell biology. nih.gov

The parent compound, 4-(diethylamino)benzaldehyde (B91989) (DEAB), is a well-known pan-inhibitor of ALDH and is used to identify cancer stem cell populations. nih.gov However, its lack of isoform selectivity is a limitation. Rational design can overcome this.

Future research will focus on:

Targeting Specific ALDH Isoforms: By systematically modifying the DEAB scaffold, for example, through the introduction of a bromine atom at the 3-position, it is possible to create analogs with enhanced selectivity for specific ALDH isoforms like ALDH1A3 or ALDH3A1, which are implicated in cancer proliferation and drug resistance. nih.gov